N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

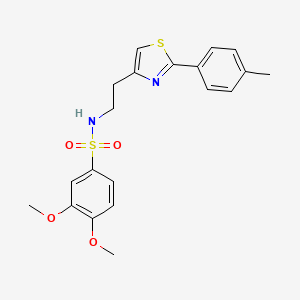

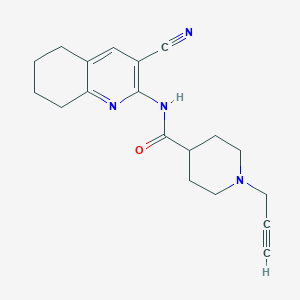

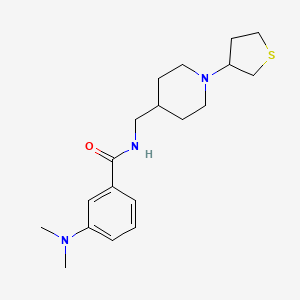

N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, also referred to as OPB-9195, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide derivatives have been studied extensively for their inhibitory effects on carbonic anhydrases (CAs), enzymes pivotal for various physiological functions, including respiration, carbon dioxide transport, and pH balance. For instance, compounds incorporating triazole moieties, akin to the structure of interest, demonstrate potent inhibition of human carbonic anhydrase isoforms, including II, IX, and XII. These isoforms are relevant for their roles in glaucoma, cancer, and other conditions, making such inhibitors valuable for therapeutic applications (Nocentini et al., 2016).

Anticonvulsant Activity

Derivatives of this compound have been evaluated for their anticonvulsant properties. Research has shown that certain sulfonamide derivatives are effective in inhibiting carbonic anhydrase isoforms implicated in epileptogenesis, such as hCA II and hCA VII. These compounds have demonstrated significant efficacy in reducing seizures in animal models, highlighting their potential as novel anticonvulsant medications (Mishra et al., 2018).

Antitumor and Antimetastatic Potential

Research into this compound derivatives has also extended into their potential application in cancer therapy. Specific sulfonamide derivatives have shown powerful inhibitory action against carbonic anhydrase isoforms IX and XII, which are associated with tumor growth and metastasis. These findings suggest that such compounds could serve as a foundation for developing new anticancer agents with antimetastatic properties (Pacchiano et al., 2011).

Cognitive Enhancement

Certain derivatives, notably those acting as selective 5-HT6 receptor antagonists, have been found to exhibit cognitive-enhancing properties. This suggests potential applications in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. The enhancement of cholinergic function through the inhibition of specific receptors underscores the therapeutic utility of these compounds (Hirst et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is pyruvate kinase . Pyruvate kinase is an enzyme involved in glycolysis, which is the process that converts glucose into pyruvate, releasing energy.

Mode of Action

The compound interacts with pyruvate kinase, influencing its activity

Biochemical Pathways

The compound affects the glycolysis pathway by interacting with pyruvate kinase This interaction can influence the rate of glucose metabolism and energy production in cells

Result of Action

The molecular and cellular effects of the compound’s action are associated with changes in the activity of pyruvate kinase and potentially the rate of glycolysis . These changes could influence cellular energy production and other processes dependent on this pathway.

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c26-22(25-14-12-24(13-15-25)19-5-2-1-3-6-19)18-8-10-21(11-9-18)30(27,28)23-17-20-7-4-16-29-20/h1-3,5-6,8-11,20,23H,4,7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZVZNCEKSNLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2763067.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2763070.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763078.png)

![3-((2E)but-2-enyl)-8-(2,3-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2763084.png)

![2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2763087.png)